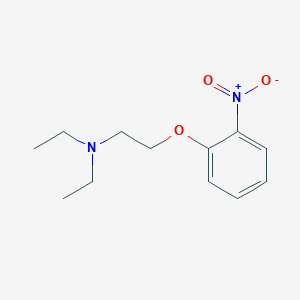

N,N-diethyl-2-(2-nitrophenoxy)ethanamine

Descripción general

Descripción

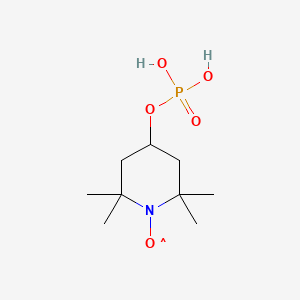

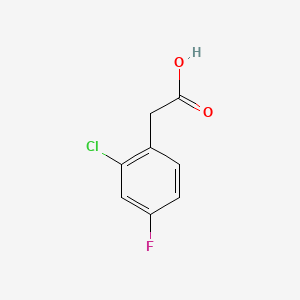

“N,N-diethyl-2-(2-nitrophenoxy)ethanamine” is a chemical compound with the molecular formula C12H18N2O3 . It is a complex organic compound that falls under the category of ethanamines .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a diethylamine group attached to a nitrophenoxy group . The InChI representation of the molecule is InChI=1S/C12H18N2O3/c1-3-13(4-2)9-10-17-12-8-6-5-7-11(12)14(15)16/h5-8H,3-4,9-10H2,1-2H3 .

Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 238.28 g/mol . Other physical and chemical properties such as boiling point, melting point, density, and solubility are not specified in the available resources .

Aplicaciones Científicas De Investigación

1. Synthesis and Preparation for Radioactive Labeling

Research by Yilmaz and Shine (1988) detailed the synthesis of partially enriched N-methyl-2-(4-nitrophenoxy)ethanamine derivatives for radioactive labeling. This includes the preparation of hydrochlorides of these compounds, which are significant for their potential use in radio-labeling for medical imaging and research purposes (Yilmaz & Shine, 1988).

2. Novel Synthetic Routes

Luo et al. (2008) developed a novel synthetic route utilizing 2-nitrochlorobenzene as the starting material for producing a key intermediate of Silodosin, an α1-adrenoceptor antagonist. This method highlights the economic and convenient access to this important intermediate (Luo et al., 2008).

3. Agricultural Applications

Rui (2002) explored the synthesis of Chloro 2 (p-nitrophenoxy) ethane and its reaction with diethylamine, leading to the production of 2 (p-nitrophenoxy)triethylamine. This compound showed potential in enhancing the growth and yield of rice, indicating its utility in agricultural applications (Rui, 2002).

4. Antimicrobial and Antidiabetic Properties

A study by S. G et al. (2023) on green synthesized Schiff bases derived from 2-(2-methoxyphenoxy)ethanamine revealed significant in vitro antimicrobial and antidiabetic properties. This highlights its potential as a Covid-19 inhibitor and its role in drug discovery (S. G et al., 2023).

5. Cancer Research

Brandes and Hermonat (1984) synthesized N,N-diethyl-2-[(4-phenylmethyl)-phenoxy]-ethanamine X HCl (N,N-DPPE), a compound with high affinity to the anti-estrogen binding site in rat liver microsomes. This discovery has implications for breast cancer research and treatment, as it suggests potential for defining the biological role of the anti-estrogen binding site in cancer therapies (Brandes & Hermonat, 1984).

Mecanismo De Acción

The mechanism of action of “N,N-diethyl-2-(2-nitrophenoxy)ethanamine” is not specified in the available resources. The mechanism of action for a chemical compound typically refers to its interactions at a molecular or cellular level, which is often specific to its application in a biological or chemical context .

Safety and Hazards

When handling “N,N-diethyl-2-(2-nitrophenoxy)ethanamine”, appropriate safety measures should be taken. This includes wearing suitable gloves, protective clothing, and eye protection . In case of inhalation, the victim should be moved to fresh air, and in severe cases or if symptoms persist, medical attention should be sought .

Direcciones Futuras

Propiedades

IUPAC Name |

N,N-diethyl-2-(2-nitrophenoxy)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O3/c1-3-13(4-2)9-10-17-12-8-6-5-7-11(12)14(15)16/h5-8H,3-4,9-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTMCIALHYQWWBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCOC1=CC=CC=C1[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50357798 | |

| Record name | N,N-diethyl-2-(2-nitrophenoxy)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50357798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

96115-77-4 | |

| Record name | N,N-diethyl-2-(2-nitrophenoxy)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50357798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Phenyl-7-(trifluoromethyl)[1,3]thiazolo[4,5-b]pyridin-2-amine](/img/structure/B1362036.png)

![(3-Aminobicyclo[2.2.1]hept-2-yl)methanol hydrochloride](/img/structure/B1362051.png)

![1-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]propan-2-one](/img/structure/B1362060.png)